

Spectroscopic Analysis of 3-Phenyl-3-pentanol: A Technical Guide

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Introduction

3-Phenyl-3-pentanol is a tertiary alcohol of interest in various fields, including organic synthesis and medicinal chemistry. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Phenyl-3-pentanol**. Detailed experimental protocols and data interpretation are presented to support researchers, scientists, and drug development professionals in their analytical endeavors.

Spectroscopic Data

The spectroscopic data for **3-Phenyl-3-pentanol**, a molecule with the chemical formula $C_{11}H_{16}O$ and a molecular weight of 164.24 g/mol, are summarized in the following tables. These data provide a detailed fingerprint of the molecule's structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the challenges in obtaining experimental spectra from open-access databases, the following tables present predicted ¹H and ¹³C NMR data, which are expected to be in close agreement with experimental values.

¹H NMR (Predicted)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.20-7.40	Multiplet	5H	Aromatic protons (C ₆ H ₅)
1.85	Quartet	4H	Methylene protons (- CH ₂ -)
1.50	Singlet	1H	Hydroxyl proton (-OH)
0.85	Triplet	6Н	Methyl protons (-CH₃)

¹³C NMR (Predicted)

Chemical Shift (ppm)	Assignment
147.0	Quaternary aromatic carbon (C-ipso)
128.0	Aromatic carbons (C-ortho, C-meta)
126.0	Aromatic carbon (C-para)
78.0	Quaternary carbon (-C-OH)
35.0	Methylene carbons (-CH ₂ -)
8.0	Methyl carbons (-CH₃)

Infrared (IR) Spectroscopy

The IR spectrum of **3-Phenyl-3-pentanol** reveals the presence of its key functional groups. The data presented below is based on the gas-phase IR spectrum available from the NIST WebBook.[1]



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3580	Strong, Broad	O-H stretch (hydroxyl group)
3080-3030	Medium	C-H stretch (aromatic)
2970-2870	Strong	C-H stretch (aliphatic)
1495, 1445	Medium to Weak	C=C stretch (aromatic ring)
1150	Strong	C-O stretch (tertiary alcohol)
760, 700	Strong	C-H bend (monosubstituted benzene)

Mass Spectrometry (MS)

The electron ionization mass spectrum of **3-Phenyl-3-pentanol** provides information about its molecular weight and fragmentation pattern. The data is sourced from the NIST Mass Spectrometry Data Center.

m/z	Relative Intensity (%)	Assignment
164	~5	Molecular ion [M]+
135	~80	[M - C ₂ H₅] ⁺ (Loss of ethyl radical)
117	~20	[M - C ₂ H ₅ - H ₂ O] ⁺
105	~100	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)
77	~40	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data comparison.

NMR Spectroscopy



Sample Preparation: A sample of **3-Phenyl-3-pentanol** (10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation and Data Acquisition:

- Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: 0-15 ppm.
 - Number of scans: 16-64.
 - Relaxation delay: 1-2 seconds.
- 13C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Spectral width: 0-220 ppm.
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A single drop of neat **3-Phenyl-3-pentanol** is placed directly onto the crystal of an ATR accessory (e.g., diamond or zinc selenide).

Instrumentation and Data Acquisition:

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.



- Accessory: Attenuated Total Reflectance (ATR) unit.
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification.

- Injection: A dilute solution of 3-Phenyl-3-pentanol in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.
- Ionization Mode: Electron Ionization (EI) at 70 eV.

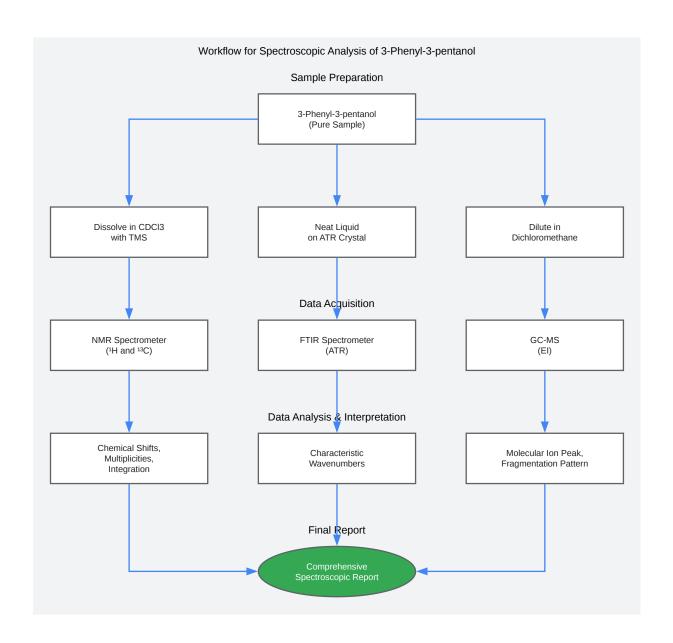
Instrumentation and Data Acquisition:

- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
- Oven Temperature Program: Initial temperature of 50-70°C, ramped to 250-280°C at a rate of 10-20°C/min.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Mass Range: m/z 40-400.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **3-Phenyl-3-pentanol**.





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Caption: Workflow for the Spectroscopic Analysis of 3-Phenyl-3-pentanol.



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References

- 1. 3-Phenyl-3-pentanol [webbook.nist.gov]
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